molecular formula C22H25N3O2S B11003239 N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B11003239
M. Wt: 395.5 g/mol
InChI Key: VHPGELHZGBDRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a tetrahydropyran ring. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl group. The pyrrole ring is then synthesized and attached to the tetrahydropyran ring. Finally, the acetamide group is introduced to complete the synthesis. Common reagents used in these reactions include thionyl chloride, phenyl isothiocyanate, and various catalysts to facilitate the formation of the rings and the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the acetamide group can yield amines.

Scientific Research Applications

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, the compound may bind to receptors, altering signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrrole derivatives, such as:

    Thiazole derivatives: Thiazole, 2-aminothiazole, and 2-mercaptothiazole.

    Pyrrole derivatives: Pyrrole, 2,5-dimethylpyrrole, and 1-methylpyrrole.

Uniqueness

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. The presence of the phenyl group further enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H25N3O2S/c26-20(16-22(9-14-27-15-10-22)25-12-4-5-13-25)23-11-8-21-24-19(17-28-21)18-6-2-1-3-7-18/h1-7,12-13,17H,8-11,14-16H2,(H,23,26)

InChI Key

VHPGELHZGBDRKG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NCCC2=NC(=CS2)C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.